3-(Piperidin-3-yloxy)pyridazine
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Overview
Description
3-(Piperidin-3-yloxy)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a piperidin-3-yloxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-3-yloxy)pyridazine typically involves the reaction of a pyridazine derivative with a piperidine derivative under specific conditions. One common method involves the nucleophilic substitution reaction where a halogenated pyridazine reacts with piperidin-3-ol in the presence of a base .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow synthesis and automated reaction monitoring to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(Piperidin-3-yloxy)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyridazine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include N-oxides, dihydropyridazine derivatives, and various substituted pyridazines .
Scientific Research Applications
3-(Piperidin-3-yloxy)pyridazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(Piperidin-3-yloxy)pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signal transduction pathways .
Comparison with Similar Compounds
Pyridazine: A basic structure with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative with a keto group at the 3-position.
Piperidine: A six-membered ring containing one nitrogen atom.
Comparison: 3-(Piperidin-3-yloxy)pyridazine is unique due to the presence of both a pyridazine ring and a piperidin-3-yloxy group, which imparts distinct chemical and biological properties. Compared to pyridazine and pyridazinone, this compound exhibits enhanced pharmacological activities and improved binding affinity to molecular targets .
Properties
Molecular Formula |
C9H13N3O |
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Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-piperidin-3-yloxypyridazine |
InChI |
InChI=1S/C9H13N3O/c1-3-8(7-10-5-1)13-9-4-2-6-11-12-9/h2,4,6,8,10H,1,3,5,7H2 |
InChI Key |
CJXWLVXDIFQFFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)OC2=NN=CC=C2 |
Origin of Product |
United States |
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